(Hydroxythio)oxidanyl

Descripción

Structural and Nomenclatural Context of the HOS Radical System

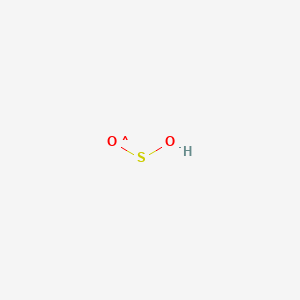

The HOS radical system consists of two primary isomers with the same elemental composition but different connectivity:

HSO• (Sulfinyl Radical): In this isomer, the hydrogen atom is bonded to the sulfur atom, which is, in turn, bonded to the oxygen atom. It has a bent molecular structure. The systematic IUPAC name for this radical is sulfanylideneoxidane.

HOS• (Hydroxysulfenyl Radical): This isomer features a hydrogen atom bonded to oxygen, which is then bonded to the sulfur atom. It is also a bent molecule. While less common, it is a significant player in certain chemical environments.

The nomenclature for these radicals can sometimes be complex. According to IUPAC recommendations for inorganic radicals, names can be derived using additive or substitutive principles. researchgate.net For example, the hydroxyl radical (•OH) is systematically named "oxidanyl". wikipedia.orgnih.gov However, applying these rules to more complex radicals like HSO• and HOS• can be cumbersome, and thus the more common names are typically used in the literature. In the gas phase, the HSO• radical is the more stable of the two isomers. acs.orgnih.gov

Fundamental Significance as an Inorganic Radical Species

The HSO• and HOS• radicals are of fundamental significance for several reasons:

Combustion Chemistry: In the combustion of sulfur-containing fossil fuels, the HOSO radical (a related, more complex species) is a key intermediate. acs.org The simpler HSO• and HOS• radicals also participate in the complex reaction networks that lead to the formation of sulfur oxides (SOx), which are major pollutants.

Astrochemistry: Sulfur-containing molecules are of great interest in astrochemistry. The detection of related species, such as the HCCSO radical (an ethynyl (B1212043) derivative of HSO•), in interstellar clouds suggests that HSO• and its isomers could be present and play a role in the chemistry of these environments. oup.com

The high reactivity of these radicals, a consequence of their unpaired electron, makes them potent agents in chemical transformations. Their study provides a deeper understanding of free-radical reaction mechanisms, which are ubiquitous in chemistry. nih.gov

Historical Development of Related Radical Chemistry

The study of radicals has a rich history, dating back to the discovery of the triphenylmethyl radical by Moses Gomberg in 1900. However, the investigation of small, highly reactive inorganic radicals had to await the development of advanced spectroscopic techniques. The advent of flash photolysis and pulse radiolysis in the 1950s and 1960s enabled chemists to generate and study short-lived species like the hydroxyl radical (•OH) and various inorganic radicals in the gas and aqueous phases. researchgate.netmdpi.com

The investigation of sulfur-containing radicals gained momentum as their importance in atmospheric and combustion chemistry became apparent. Early studies in the 1970s used chemiluminescence to observe the electronic spectrum of the HSO• radical. aip.org Subsequent work employed techniques like laser magnetic resonance and microwave spectroscopy to precisely determine its structure and spectroscopic constants. nist.gov The development of computational chemistry has also been crucial, allowing for the theoretical prediction of the structures, stabilities, and reaction pathways of both HSO• and its less stable isomer, HOS•. acs.orgnih.gov The recognition of sulfur radical ions like S₃⁻ in geological fluids has further broadened the scope of sulfur radical chemistry, highlighting its relevance in fields like geochemistry and materials science. wikipedia.orgomp.eu

Current State of Research and Identified Knowledge Gaps for (Hydroxythio)oxidanyl)

Current research on the HOS radical system continues to refine our understanding of its role in various chemical environments. High-level computational studies are providing increasingly accurate thermochemical data and detailed potential energy surfaces for reactions involving HSO• and HOS•. acs.orgacs.org For instance, recent work has focused on the hydration of these radicals, showing that the presence of water molecules can dramatically lower the energy barrier for the tautomerization between HSO• and HOS•, potentially reversing their relative stability in aqueous environments like fog and rain droplets. acs.orgnih.gov

Despite significant progress, several knowledge gaps remain:

Experimental Characterization of HOS•: While the HSO• radical has been extensively studied experimentally, the less stable HOS• isomer has proven more elusive. Direct experimental detection and characterization of the HOS• radical in the gas phase remain challenging, and much of what is known comes from theoretical calculations.

Aqueous Phase Chemistry: The chemistry of HSO• and HOS• in the aqueous phase, which is critical for understanding atmospheric aerosol and droplet chemistry, is still not fully understood. The influence of solvation on their reactivity and interconversion is an active area of research. acs.orgnih.gov

Reaction Kinetics: While rate constants for some key reactions of HSO• are known, a more comprehensive set of kinetic data is needed for a wider range of temperatures and pressures to improve the accuracy of atmospheric and combustion models.

Role in Biological Systems: The role of sulfur-centered radicals in biological systems is an area of intense research, particularly in the context of oxidative stress and the function of sulfur-containing amino acids. worldscientific.com While much of this work has focused on thiyl radicals (RS•), the potential involvement of HOS system radicals is an area that warrants further investigation.

Future research will likely involve a combination of advanced experimental techniques, such as time-resolved spectroscopy, and sophisticated computational methods to address these knowledge gaps and provide a more complete picture of the chemistry of the HOS radical system.

Data Tables

Table 1: General Properties of HSO• and HOS• Radicals

| Property | HSO• (Sulfinyl Radical) | HOS• (Hydroxysulfenyl Radical) |

| Formula | HSO | HOS |

| Molecular Weight | 49.072 g/mol nist.gov | 49.072 g/mol |

| CAS Number | 62470-71-7 nist.gov | Not assigned |

| Relative Stability (Gas Phase) | More Stable acs.orgnih.gov | Less Stable acs.orgnih.gov |

Table 2: Selected Spectroscopic Data for the HSO• Radical

| Spectroscopic Parameter | Value | Reference |

| SO Stretching Frequency (ν₃) | 1013 cm⁻¹ | aip.org |

| HSO Bending Frequency (ν₂) | 1063 cm⁻¹ | aip.org |

| Electronic Transition (òA' - X²A'') 0-0 Band | ~14367 cm⁻¹ (6960 Å) | aip.org |

Propiedades

Fórmula molecular |

HO2S |

|---|---|

Peso molecular |

65.07 g/mol |

InChI |

InChI=1S/HO2S/c1-3-2/h1H |

Clave InChI |

DOUHZFSGSXMPIE-UHFFFAOYSA-N |

SMILES |

OS[O] |

SMILES canónico |

OS[O] |

Origen del producto |

United States |

Theoretical and Computational Investigations of Hydroxythio Oxidanyl

Quantum Chemical Characterization of Electronic Structure

The fleeting nature of the (Hydroxythio)oxidanyl radical makes its experimental characterization challenging. Consequently, high-level quantum chemical calculations have become an indispensable tool for understanding its intrinsic properties. These computational approaches provide a detailed picture of the molecule's electronic architecture, which governs its reactivity and spectroscopic signatures.

Theoretical studies have been instrumental in defining the ground and excited electronic states of the this compound radical. The ground electronic state of HSOH is determined to be a doublet, reflecting the presence of an unpaired electron. The precise nature of this state, including its geometry and energy, has been characterized through various computational methods. While detailed calculations for the excited states of HSOH are not as prevalent in the literature as for its isomer, HSO, the foundational knowledge of its ground state provides a critical starting point for understanding its potential photochemical behavior.

The distribution of electrons within a molecule is described by its molecular orbitals. For the this compound radical, the highest occupied molecular orbital (HOMO) and the singly occupied molecular orbital (SOMO) are of particular interest as they are key to its reactivity. Computational analyses reveal the spatial distribution and energy levels of these orbitals, indicating the likely sites of electrophilic and nucleophilic attack, as well as radical reactions.

Electron spin density analysis pinpoints the location of the unpaired electron. In the HSOH radical, the spin density is predicted to be primarily localized on the sulfur and oxygen atoms. The distribution of this spin density is a critical factor in determining the radical's stability and its interactions with other molecules.

Interactive Table: Calculated Molecular Properties of this compound

| Property | Calculated Value | Method |

| Ground State | Doublet | Ab initio |

| Spin Density | Localized on S and O | DFT |

Note: Specific values are highly dependent on the level of theory and basis set used in the computational model.

Energetic Landscape and Thermochemical Properties

Understanding the energetic landscape of this compound is fundamental to predicting its stability, reactivity, and role in chemical reactions. Computational chemistry provides a powerful means to determine key thermochemical parameters.

The standard enthalpy of formation (ΔHf°) is a critical thermodynamic quantity that indicates the stability of a compound relative to its constituent elements in their standard states. Through sophisticated computational methodologies, the standard enthalpy of formation of the this compound radical has been estimated. One theoretical study, employing high-level coupled-cluster theory, has reported a calculated value for this property.

Interactive Table: Calculated Thermochemical Data for this compound

| Thermochemical Property | Calculated Value | Units |

| Standard Enthalpy of Formation (ΔHf°) | -1.6 ± 0.5 | kcal/mol |

This value is based on a specific computational study and may vary with different theoretical approaches. researchgate.net

The radical stabilization energy (RSE) quantifies the stability of a radical species relative to a reference compound. A positive RSE indicates that the radical is more stable than the reference. The RSE of this compound can be computationally determined by comparing its stability to that of a related non-radical species. This value is crucial for understanding the thermodynamic driving forces in reactions involving this radical. The calculation of RSE often involves comparing the bond dissociation energies of the radical precursor with that of a suitable reference molecule.

Spectroscopic Feature Predictions from Theoretical Models

Theoretical models are instrumental in predicting the spectroscopic features of transient molecules like this compound, aiding in their potential experimental identification.

Table 1: Predicted Vibrational Frequencies for HSO₂ Isomers

| Vibrational Mode | HOSO (syn) Anharmonic Frequency (cm⁻¹) | HSO₂ Anharmonic Frequency (cm⁻¹) | This compound (HSOS) (Estimated) |

| O-H Stretch | ~3600 | - | ~3600 |

| S-O Stretch (central) | Lower frequency | Higher frequency | Intermediate |

| S-O Stretch (terminal) | Higher frequency | - | Higher frequency |

| Bending/Torsional | Low frequency | - | Low to intermediate |

The prediction of electronic spectra, such as UV-Vis transitions, is another application of computational chemistry. High-level ab initio studies have been performed on the electronic excited states of the related HSO radical. acs.org These calculations provide information on vertical transition energies, oscillator strengths, and electronic configurations of numerous electronic states. acs.org The potential energy curves of HSO along its bond lengths and angles have also been mapped to understand its photodissociation dynamics. acs.org While direct calculations for this compound are not available, it is expected that, as a radical species, it would exhibit electronic transitions in the UV-Vis region. The specific wavelengths and absorption cross-sections would be dependent on the energies of its molecular orbitals.

Electron Paramagnetic Resonance (EPR) spectroscopy is a key technique for studying radical species. Theoretical methods, particularly density functional theory (DFT), are widely used to predict EPR parameters such as the g-tensor and hyperfine coupling constants. researchgate.net The g-tensor provides information about the electronic structure and the interaction of the unpaired electron with the magnetic field. washington.edu Hyperfine coupling constants reveal details about the interaction of the unpaired electron with magnetic nuclei within the molecule. For sulfur-containing radicals, these parameters are sensitive to the geometry and the spin density distribution. While specific theoretical EPR data for this compound is not present in the provided search results, computational approaches exist to calculate these parameters, which would be crucial for its experimental detection and characterization by EPR.

Computational Reaction Dynamics and Kinetic Modeling

A potential energy surface (PES) is a fundamental concept in computational chemistry that describes the energy of a system as a function of its geometry. muni.czlibretexts.org By mapping the PES, chemists can identify stable molecules (minima), transition states (saddle points), and the reaction pathways that connect them. For systems involving sulfur and hydrogen oxides, computational studies have characterized the PES for reactions such as O(¹D) + H₂S, identifying pathways that involve various isomers like H₂SO, HOSH, and H₂OS. unt.edu Such studies calculate the structures and vibrational frequencies for minima and transition states. unt.edu A similar approach can be applied to reactions involving the formation and subsequent reactions of this compound. This would involve identifying the reactants, products, and intermediates, and then using quantum chemical methods to calculate the energies of these species and the transition states that link them. This information is vital for building kinetic models to simulate the behavior of this compound in complex chemical environments like the atmosphere.

Transition State Characterization and Reaction Barrier Computations

Computational chemistry provides essential tools for elucidating the mechanisms of reactions involving transient species like this compound, also known as the HOSO radical. By mapping the potential energy surface (PES) for a given reaction, researchers can identify and characterize the structures of transition states—the specific molecular configurations at the peak of the energy barrier between reactants and products. The energy difference between the reactants and the transition state, known as the reaction barrier or activation energy, is a critical parameter for understanding reaction feasibility and kinetics.

A key area of investigation has been the atmospheric reactions of the HOSO radical. One theoretical study focused on the gas-phase reaction between HOSO and nitrogen dioxide (NO₂), a significant atmospheric pollutant. nih.govacs.org Using density functional theory (DFT) at the B3LYP/6-311++G(2df,2pd) level, researchers optimized the geometries of all stationary points on the PES, including reactants, intermediates, products, and transition states. nih.govacs.org Higher-level ab initio calculations (CBS-QB3 composite method) were then used to refine the energies and determine the activation barriers. nih.govacs.org

The study revealed that the initial addition of HOSO to NO₂ can form two different intermediates, HOS(O)NO₂ and HOS(O)ONO, without any energy barrier. nih.govacs.org However, the subsequent transformations of these intermediates are governed by significant energy barriers. For instance, the isomerization of the HOS(O)NO₂ intermediate to HOS(O)ONO is hindered by a large energy barrier, making this pathway less likely. nih.govacs.org

Isomerization of the HOSO radical itself has also been characterized. The most stable conformer is syn-HOSO. The transition state for isomerization to the anti-HOSO conformer has been computationally identified as a planar structure lying 2.28 kcal mol⁻¹ higher in energy than the syn-HOSO minimum. acs.org This relatively low barrier suggests that conformational changes can occur readily.

Another critical reaction in atmospheric chemistry is the formation of HOSO₂ from hydroxyl radicals (OH) and sulfur dioxide (SO₂). While this is the formation pathway rather than a reaction of HOSO, the characterization of its transition state is methodologically relevant. Recent studies have identified a unique pre-reaction complex (HO⋯SO₂) that is directly connected to the transition state for this reaction. pnas.org The energy of this transition state has been calculated, providing a benchmark for understanding the dynamics of reactions in the H-O-S system. pnas.org

The table below summarizes computed reaction barriers for processes involving the HOSO radical and related species.

| Reaction / Process | Computational Method | Computed Barrier Height (kcal/mol) | Reference |

|---|---|---|---|

| syn-HOSO → anti-HOSO Isomerization | CCSD(T)/cc-pV(T+D)Z | 2.28 | acs.org |

| HOS(O)NO₂ → HOS(O)ONO Isomerization | CBS-QB3 // B3LYP | High energy barrier (quantitative value not specified) | nih.govacs.org |

| HOSO + NO₂ → HOS(O)NO₂ / HOS(O)ONO | CBS-QB3 // B3LYP | No energy barrier | nih.govacs.org |

Rate Constant Calculations via Ab Initio Transition State Theory

Calculating theoretical reaction rate constants is a primary goal of computational kinetics. For gas-phase reactions involving radicals like HOSO, ab initio transition state theory (TST) and related statistical rate theories, such as Rice–Ramsperger–Kassel–Marcus (RRKM) theory, are the methods of choice. These theories rely on parameters derived from high-level ab initio calculations of the potential energy surface. nih.gov

The core of TST involves calculating the partition functions of the reactants and the transition state. The necessary inputs for these calculations include:

Energies: The relative energies of the reactants and the transition state (the barrier height).

Geometries: Optimized structures to determine rotational constants.

Vibrational Frequencies: Harmonic frequencies are used to calculate vibrational partition functions.

These parameters are routinely obtained from quantum chemical calculations. nih.govnih.gov For reactions involving loosely bound complexes or those with low or no energy barriers, variations of TST, such as variational transition-state theory (VTST), are often employed.

While specific ab initio TST studies focusing solely on HOSO radical reactions are not widely detailed in the surveyed literature, the methodology is well-established and has been applied extensively to analogous atmospheric reactions. For example, the rate coefficient for the reaction of hydrogen sulfide (B99878) (H₂S) with the hydroxyl radical (OH), which is a key precursor to HOSO formation, was computed by combining high-accuracy coupled-cluster methods for energetics with semi-classical transition state theory (SCTST). rsc.org

Furthermore, for complex reactions involving intermediate species, TST calculations are often coupled with master equation analyses. A master equation models the flow of energy among the vibrational states of a molecule and can account for pressure-dependent effects, which are crucial in atmospheric chemistry. nih.govrsc.org This approach has been used to calculate the rate coefficients and lifetimes of the HSO₅ intermediate, which is formed from the HOSO₂ + O₂ reaction. rsc.org Such a framework would be directly applicable to studying the kinetics of HOSO reactions, for instance, HOSO + O₂ or HOSO + NO₂, by using ab initio data (geometries, frequencies, and barrier heights) as input for RRKM calculations and subsequent master equation modeling.

Molecular Dynamics Simulations of Reactive Encounters

Molecular dynamics (MD) simulations offer a powerful method for studying the time evolution of a chemical system, providing a view of reactive encounters at the atomic level. Unlike statistical rate theories, which are based on stationary points on the PES, MD simulates the actual trajectories of atoms and molecules as they move and interact.

Ab initio molecular dynamics (AIMD) is a particularly powerful technique where the forces between atoms are calculated "on-the-fly" using quantum chemistry methods. This avoids the need for a pre-defined force field and allows for the simulation of bond breaking and formation. AIMD, often combined with techniques like Tully's fewest-switches surface hopping, is used to study non-adiabatic processes, such as those occurring after photoexcitation. escholarship.org A significant study on the HOSO radical utilized high-level quantum chemistry methods to simulate its ultraviolet-visible photochemistry and photodynamics under atmospheric conditions. acs.orgnih.gov These simulations revealed that upon solar irradiation, the primary photochemical pathway is the cleavage of the HOS-O bond to yield HO + SO products, with a minor channel producing H + SO₂. acs.orgnih.gov This demonstrates how MD can track the fate of molecules following light absorption.

Another simulation approach involves hybrid or multi-level methods. A sequential Monte Carlo/Quantum Mechanics (MC/QM) methodology has been used to investigate the properties and reactivity of the HOSO radical in liquid water. In this approach, Monte Carlo simulations are first used to generate statistically relevant solvent configurations around the HOSO radical. researchgate.net Then, high-level quantum mechanics calculations are performed on these solvent-solute clusters to determine properties like the dipole moment and chemical reactivity indices. researchgate.net This type of simulation provides insight into how solvent molecules influence the behavior of the radical, showing, for example, that the dipole moment of HOSO decreases by 11% when solvated by its first shell of 23 water molecules. researchgate.net

For larger systems or longer simulation times, reactive force fields like ReaxFF are employed. While not specifically applied to HOSO in the available literature, ReaxFF-based reactive MD has been used to simulate combustion and soot formation pathways for other small molecules, capturing complex reaction networks efficiently. osti.gov These simulations can identify key reaction events and intermediates, providing a qualitative and semi-quantitative understanding of highly complex reactive environments.

It appears there has been a misunderstanding regarding the chemical compound name provided. The term "this compound" does not correspond to a recognized or standard name for any known chemical species in scientific literature. An extensive search for this compound has yielded no results, indicating that there is no body of research, experimental or otherwise, published under this designation.

The detailed outline provided, which includes specific experimental methodologies for generation and detection (such as photochemical and radiolytic generation, matrix isolation, and time-resolved laser spectroscopy), suggests an interest in a well-studied, short-lived reactive species or radical. However, without the correct and standard name for this compound, it is impossible to locate the relevant scientific data and research findings necessary to construct the requested article.

Generating content based on a presumed or potential candidate for what "this compound" might refer to (e.g., HOSO radical, HSO₂ radical) would not adhere to the strict instruction to focus solely on the specified subject.

Therefore, this request cannot be fulfilled. To proceed, a verifiable and standard chemical name for the compound of interest is required.

Generation and Detection Methodologies for Hydroxythio Oxidanyl

Advanced Spectroscopic Detection and Monitoring Techniques

Cavity Ring-Down Spectroscopy for Trace Species Quantification

Cavity Ring-Down Spectroscopy (CRDS) is a highly sensitive laser absorption technique used for measuring trace gases and transient species. leeds.ac.ukgoogle.com The method involves injecting a laser pulse into a high-finesse optical cavity formed by two highly reflective mirrors. The light is reflected multiple times within the cavity, creating a very long effective path length for absorption to occur. leeds.ac.uk The rate of decay of the light intensity leaking from the cavity (the "ring-down time") is measured. When an absorbing species like the HOSO radical is present, the ring-down time decreases. By comparing the decay time with and without the absorber, its concentration can be determined with high precision.

CRDS is particularly well-suited for detecting atmospheric radicals due to its high sensitivity and absolute nature. leeds.ac.uk For instance, the technique has been successfully developed and applied for the high-sensitivity detection of the hydroperoxyl radical (HO₂), another crucial atmospheric oxidant. rsc.orgnih.gov These systems can achieve detection limits in the range of 10⁸ molecules/cm³, demonstrating the potential of CRDS for quantifying trace radicals like (Hydroxythio)oxidanyl in experimental settings such as simulation chambers or flow tubes. rsc.orgnih.gov

| Parameter | Description | Typical Value/Range |

| Principle | Measures the decay rate of light in a high-finesse optical cavity. | Absolute absorption measurement. |

| Effective Pathlength | Kilometers, achieved by multiple reflections between mirrors. | > 1 km |

| Sensitivity | Capable of detecting very low concentrations of absorbers. | Down to parts-per-trillion (ppt) levels. |

| Application | Quantification of stable molecules and short-lived radicals (e.g., NO₃, HO₂). | Laboratory kinetics, atmospheric field measurements. leeds.ac.uk |

| Detection Limit (HO₂) | An analogue for HOSO, a detection limit of 1.29×10⁸ molecule/cm³ has been demonstrated. rsc.orgnih.gov | High sensitivity. |

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Fingerprinting

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that specifically detects species with unpaired electrons, making it the only method that directly observes radicals. bruker.comwikipedia.org This specificity makes EPR an invaluable tool for the unambiguous identification and characterization of radical species like this compound. The basic principle involves placing a sample in a strong magnetic field and irradiating it with microwaves, which induces transitions between the spin energy levels of the unpaired electron. wikipedia.org The resulting EPR spectrum provides a unique "fingerprint" of the radical, with its structure revealing information about the radical's electronic environment. bruker.com

Directly detecting highly reactive, short-lived radicals in the gas or liquid phase is challenging due to their low steady-state concentrations, which are often below the EPR detection limit. bruker.complos.org To overcome this, a technique called "spin trapping" is frequently employed. This method uses a "spin trap" molecule (e.g., 5,5-dimethyl-1-pyrroline (B8520582) N-oxide, DMPO) that reacts with the transient radical to form a much more stable and persistent radical adduct. bruker.comnih.gov This stable adduct accumulates to a concentration high enough to be detected by EPR, and the spectrum of the adduct can be used to identify the original short-lived radical. plos.org

| Feature | Description | Relevance to this compound |

| Specificity | Directly detects unpaired electrons. bruker.comwikipedia.org | Unambiguously confirms the presence of the HOSO radical. |

| Information | Provides data on the radical's identity and electronic structure. | Can distinguish HOSO from other radicals (e.g., OH, SO₂⁻). |

| Challenge | Short lifetime and low concentration of radicals. bruker.com | Direct detection of HOSO is difficult in most systems. |

| Solution | Spin trapping to form a stable radical adduct. nih.gov | A spin trap would react with HOSO to create a stable product for EPR analysis. |

Mass Spectrometric Approaches for Molecular Identification

Mass spectrometry (MS) is a powerful analytical technique for identifying chemical species by measuring their mass-to-charge ratio. For radical detection, specialized ionization methods are required to transfer the neutral, short-lived species into the gas phase as ions without fragmentation or reaction. Chemical Ionization Mass Spectrometry (CIMS) is a soft ionization technique widely used for this purpose. copernicus.orgcopernicus.org In CIMS, a reagent ion is used to react with the target radical, forming a stable ion cluster that is then detected by the mass spectrometer. This method has been successfully developed to measure other key atmospheric radicals like OH and HO₂ with high selectivity and low detection limits. copernicus.orgcopernicus.org

The application of mass spectrometry to sulfur-containing radicals has been demonstrated. For example, the protonated form of the this compound radical, HOSO⁺, was first detected using neutralization-reionization mass spectrometry, confirming the stability of the HOSO molecular framework. researchgate.netresearchgate.net This approach provides definitive molecular identification based on mass, which is complementary to the structural information provided by other spectroscopic methods.

Broadband Rotational Spectroscopy for Structural Elucidation of Gas-Phase Species

Broadband rotational spectroscopy is a high-resolution technique that provides exquisitely precise information about the geometric structure of molecules in the gas phase. rsc.org By measuring the frequencies of transitions between rotational energy levels, a set of rotational constants can be determined. These constants are directly related to the molecule's moments of inertia, from which bond lengths and bond angles can be derived with high accuracy. nih.gov

This technique is particularly powerful for distinguishing between different isomers and conformers of a molecule. For the this compound radical, theoretical studies have debated whether its ground state structure is planar or non-planar. csic.es Experimental rotational spectroscopy can resolve such questions definitively. While direct rotational spectra of the neutral HOSO radical are challenging to obtain, studies on the closely related HOSO⁺ ion have been successful. researchgate.net The rotational constants obtained for HOSO⁺ provided key structural parameters, demonstrating the power of this technique for characterizing transient species. researchgate.net The combination of a uniform supersonic flow with chirped-pulse Fourier-transform microwave spectroscopy is a state-of-the-art approach that allows for the detection of thermally-cooled, transient species with high resolution and isomer specificity. escholarship.org

| Spectroscopic Constant | HOSO⁺ | Significance |

| A (MHz) | 38 181.7 | Rotational constant related to the moment of inertia about the a-axis. |

| B (MHz) | 10 300.9 | Rotational constant related to the moment of inertia about the b-axis. |

| C (MHz) | 8 098.4 | Rotational constant related to the moment of inertia about the c-axis. |

| Derived Structure | Planar, cis-conformation | Provides precise geometric information. |

Table based on data for the related ion HOSO⁺, illustrating the type of information obtainable from rotational spectroscopy. researchgate.net

Experimental Challenges in the Generation and Direct Observation of Short-Lived Species

The experimental study of the this compound radical is fraught with challenges common to the investigation of all short-lived reactive intermediates. nih.govacs.org

High Reactivity and Short Lifetime : Radicals like HOSO are extremely reactive and have very short lifetimes, often on the order of microseconds or less in reactive environments. rsc.orge3s-conferences.orgwikipedia.org This means they exist at extremely low steady-state concentrations, often below the detection limits of conventional analytical instruments. nih.govacs.org

Generation Methods : Producing a clean, well-characterized source of the desired radical is non-trivial. Methods often involve precursor photolysis or electrical discharge, which can create a complex mixture of other radicals and reactive species, complicating analysis and potentially interfering with detection. google.com

Detection Sensitivity and Specificity : The analytical technique must be both highly sensitive to detect the low concentrations and highly specific to distinguish the target radical from precursors, products, and other reactive intermediates. rsc.org This often requires a combination of techniques; for example, mass spectrometry for mass identification and laser spectroscopy for structural confirmation. nih.gov

Sampling : Transferring the radical from its generation region to the detection zone without it being destroyed by collisions with surfaces or other molecules is a major hurdle. This is often addressed by using low-pressure flow systems or generating and probing the radical in a collision-free environment like a supersonic jet expansion. google.com

Overcoming these challenges requires sophisticated, custom-built experimental apparatus that often combine radical generation sources with highly sensitive, time-resolved detection schemes. google.comcopernicus.org

Reaction Mechanisms and Chemical Reactivity of Hydroxythio Oxidanyl

Role as an Intermediate in Sulfur Oxidation Chemistry

The (Hydroxythio)oxidanyl radical, also known as the hydroxysulfinyl radical, is a pivotal intermediate in the oxidation of sulfur compounds. researchgate.net Its formation is a key step in processes that lead to the generation of acid rain and sulfate (B86663) aerosols. One major pathway for its formation in the atmosphere begins with the electronic excitation of sulfur dioxide (SO₂), which can be triggered by sunlight in the 240-330 nm range. nih.gov This excited triplet state of SO₂ is highly reactive and can abstract a hydrogen atom from water (H₂O) to yield the HOSO radical and a hydroxyl radical (OH). nih.gov

Reactions with Atmospheric and Environmental Trace Species

The high reactivity of the HOSO radical leads to numerous interactions with other trace species present in the atmosphere. These reactions are critical for understanding the lifetime of the radical and its impact on atmospheric composition.

The HOSO radical readily participates in oxidation-reduction reactions with key inorganic atmospheric pollutants, such as nitrogen dioxide (NO₂). researchgate.netnih.gov Theoretical studies using density functional theory have shown that the gas-phase reaction between HOSO and NO₂ proceeds without a significant energy barrier. nih.govyoutube.com The reaction involves the addition of the two radicals to form energized intermediates, primarily HOS(O)NO₂ and HOS(O)ONO. researchgate.netnih.gov

These intermediates subsequently decompose through different channels:

The HOS(O)NO₂ intermediate preferentially decomposes into nitrous acid (HONO) and sulfur dioxide (SO₂). researchgate.netnih.gov This is considered the dominant product pathway.

The HOS(O)ONO intermediate tends to dissociate into the hydroxysulfonyl radical (HOSO₂) and nitric oxide (NO). researchgate.netnih.gov

These reactions are significant as they convert reactive nitrogen oxides and sulfur radicals into other species, influencing the cycles of both sulfur and nitrogen in the atmosphere. The formation of HONO is particularly noteworthy as its photolysis is a major source of hydroxyl radicals (OH) in the troposphere.

As a free radical, HOSO can undergo coupling reactions with other radical species. These reactions are often very fast and can act as chain termination steps in radical-driven chemical cycles.

A notable example is the reaction between the HOSO radical and the amino radical (NH₂•). Computational studies have investigated the kinetics of this reaction, revealing a water-mediated hydrogen abstraction mechanism. dntb.gov.ua Such radical-radical reactions are fundamental to understanding the complex chemical systems in the atmosphere.

The reaction of HOSO with NO₂, as detailed above, is another prime example of a radical-radical interaction. researchgate.netnih.gov Termination reactions can also occur when two HOSO radicals react with each other, or when HOSO reacts with other prevalent atmospheric radicals like HO₂ (hydroperoxyl radical), leading to the formation of stable, non-radical products. These termination steps are crucial for limiting the propagation of radical chains. chemguide.co.uklibretexts.org

Radical addition to the multiple bonds of unsaturated hydrocarbons, such as alkenes and alkynes, is a fundamental class of organic reactions. wikipedia.org While specific experimental studies on the addition of the HOSO radical to these compounds are not widely documented, the general reactivity of related radicals provides a strong basis for its expected behavior. Research on sulfinyl radicals, the class of S-centered radicals to which HOSO belongs, has demonstrated their capability to undergo addition to unsaturated hydrocarbons. nih.gov

Recent breakthroughs have shown that sulfinyl radicals can be generated and used in dual radical addition/radical coupling reactions with a broad range of unsaturated compounds, including terminal and internal alkynes and various substituted alkenes. nih.gov These reactions often proceed through a sequential radical addition mechanism. nih.gov This suggests that the HOSO radical is likely to react with atmospheric alkenes (e.g., ethene) and alkynes (e.g., acetylene) by adding across the carbon-carbon double or triple bond. researchgate.net This addition would form a new carbon-centered radical, which could then undergo further reactions, such as reacting with molecular oxygen, contributing to the formation of organosulfates and secondary organic aerosol (SOA). The precursor to the HOSO radical, electronically excited SO₂, is known to be highly reactive with acetylene, further supporting the potential for HOSO itself to engage in such addition reactions. nih.gov

Kinetic and Mechanistic Studies of Elementary Reactions

To accurately model the atmospheric and combustion chemistry of the this compound radical, it is essential to understand the kinetics and mechanisms of its elementary reactions. This involves determining the rate constants and identifying the products of its reactions with other species.

The experimental determination of reaction rate constants for a highly reactive and transient species like the HOSO radical is challenging. Consequently, much of the available kinetic data comes from theoretical calculations, with experimental data being relatively scarce for HOSO itself. However, kinetic data for related and precursor reactions are well-studied.

For instance, the crucial precursor reaction of the hydroxyl radical with sulfur dioxide to form the HOSO₂ isomer has been studied extensively. The rate of this reaction is a key parameter in atmospheric models. Similarly, theoretical studies have provided estimates for the rate constants of HOSO reactions with other radicals. This information, while often computational, is vital for constructing chemical models.

Below is a table summarizing key reaction rate constants related to the chemistry of the HOSO radical. It is important to note the scarcity of direct experimental values for HOSO reactions, highlighting an area for future research.

| Reaction | Rate Constant (k) | Temperature (K) | Method |

| HO + SO₂ (+M) → HOSO₂ (+M) | 7.10 × 10⁻¹³ to 3.61 × 10⁻¹² cm³ molecule⁻¹ s⁻¹ | Room Temperature | Experimental mdpi.com |

| HOSO• + NH₂• | Anti-Arrhenius behavior from 213-400 K | 213 - 400 | Calculated dntb.gov.ua |

| OH + C₂H₂ | 1.47 ± 0.13 x 10⁻¹³ cm³ molec⁻¹ sec⁻¹ | Ambient | Experimental (Discharge-Flow) osti.gov |

Elucidation of Elementary Steps in Complex Reaction Networks

The atmospheric oxidation of sulfur dioxide to sulfuric acid is a classic example of a complex reaction network where the elucidation of elementary steps is crucial for a complete understanding. The initial step in the gas-phase oxidation is the reaction between a hydroxyl radical (•OH) and SO₂, forming the HOSO₂ radical. pnas.org

Reaction: •OH + SO₂ → HOSO₂•

Following its formation, the HOSO₂• radical undergoes further reactions. One of the key subsequent elementary steps is its reaction with molecular oxygen (O₂):

Reaction: HOSO₂• + O₂ → HO₂• + SO₃

This step is significantly faster than the initial formation of HOSO₂•. pnas.org The sulfur trioxide (SO₃) produced then reacts rapidly with water to form sulfuric acid (H₂SO₄). pnas.org

Reaction: SO₃ + H₂O → H₂SO₄

In some cases, multiple parallel pathways can lead to the same products. gvsu.edu For the reaction of the excited triplet state of SO₂ with water, two distinct elementary processes leading to HOSO• + •OH have been identified through computational chemistry: a proton-coupled electron transfer (PCET) mechanism and a hydrogen atom transfer (HAT) mechanism. csic.es The PCET pathway was found to have a lower energy barrier, making it the more favorable route. csic.es

Table 1: Key Elementary Reactions in the Gas-Phase Oxidation of SO₂ This table is interactive. Click on the headers to sort the data.

| Reaction | Description | Significance | Reference |

|---|---|---|---|

| •OH + SO₂ → HOSO₂• | Formation of the hydroxysulfonyl radical | Rate-limiting step in acid rain formation | pnas.org |

| ³SO₂ + H₂O → HOSO• + •OH | Photochemical formation of the hydroxysulfinyl radical | Alternative pathway, source of atmospheric •OH | acs.orgcsic.es |

| HOSO₂• + O₂ → HO₂• + SO₃ | Oxidation of the hydroxysulfonyl radical | Fast step leading to SO₃ formation | pnas.org |

| SO₃ + H₂O → H₂SO₄ | Formation of sulfuric acid | Final step in the formation of sulfuric acid aerosol | pnas.org |

| HOSO• + hν → •OH + SO | Photodissociation of the hydroxysulfinyl radical | Major solar-induced channel, source of atmospheric SO | acs.orgnih.gov |

| HOSO• + NO₂ → HONO + SO₂ | Reaction with nitrogen dioxide | Dominant pathway, atmospheric sink for HOSO• | acs.org |

Isotope Labeling Studies for Mechanistic Pathway Confirmation

Isotope labeling is a powerful experimental technique used to trace the path of atoms through a reaction, providing definitive evidence for proposed mechanistic pathways. iaea.org By replacing an atom in a reactant with one of its heavier, less abundant isotopes (e.g., replacing ¹⁶O with ¹⁸O, or ³²S with ³⁴S), scientists can track the position of that atom in the products, thereby confirming or refuting a proposed sequence of bond-breaking and bond-forming events. iaea.orgchemrxiv.org

In the context of sulfur-containing radicals like this compound, isotope studies are crucial for understanding the complex oxidation pathways of sulfur compounds in the atmosphere. copernicus.org For example, sulfur isotope analysis helps to interpret the sources and chemical transformations of sulfur dioxide and sulfate aerosols. copernicus.org The fractionation of sulfur isotopes (³²S, ³³S, ³⁴S) during the oxidation of SO₂ can provide clues about the dominant reaction mechanisms. copernicus.org

Laboratory measurements have determined the isotopic fractionation factors for the major atmospheric SO₂ oxidation reactions:

Gas-phase oxidation by •OH: The fractionation factor (α_OH) for ³⁴S/³²S is approximately 1.0089. copernicus.org

Aqueous oxidation by H₂O₂ or O₃: The fractionation factor (α_aq) is approximately 1.0167. copernicus.org This value appears to be primarily controlled by the protonation and acid-base equilibria of S(IV) in solution. copernicus.org

Aqueous oxidation catalyzed by iron: The fractionation factor (α_Fe) is approximately 0.9894, indicating that this radical chain reaction has a faster rate for the lighter isotopes. copernicus.org

These distinct fractionation factors can be used to assess the relative importance of different oxidation pathways in the environment. copernicus.org

Isotope labeling has also been instrumental in other related areas of atmospheric chemistry. For instance, in studies of pyrite (B73398) (FeS₂) oxidation, isotopic labeling experiments have shown that the oxygen atoms incorporated into the final sulfate product (SO₄²⁻) are derived from water molecules rather than from molecular oxygen in the gas phase. nih.gov This provides critical insight into the surface reaction mechanism. nih.gov

More broadly, recent advancements have enabled selective sulfur isotope exchange using nickel-catalyzed reversible carbon-sulfur (C-S) bond activation. chemrxiv.org This technology allows for the incorporation of isotopes like ³⁴S and even radioactive isotopes into a wide range of organic molecules, including pharmaceuticals, which is essential for determining their pharmacokinetic profiles. chemrxiv.org While not directly studying this compound, these methods demonstrate the evolving capabilities of isotope labeling in sulfur chemistry.

In principle, to confirm the mechanism of the HOSO• + NO₂ reaction, one could use ¹⁸O-labeled HOSO• (H¹⁸OSO•). If the product HONO contains the ¹⁸O label (H¹⁸ONO), it would support the proposed mechanism involving the migration of the HOSO group's oxygen atom. Similarly, studying the photodissociation of HOSO• using deuterium (B1214612) labeling (DOSO•) could help elucidate the dynamics of the H-S (or D-S) bond cleavage.

Table 2: Sulfur Isotope Fractionation Factors (α³⁴S) in SO₂ Oxidation This table is interactive. Click on the headers to sort the data.

| Oxidation Pathway | Oxidant | Phase | Fractionation Factor (α³⁴S/³²S) | Reference |

|---|---|---|---|---|

| Hydroxyl Radical Reaction | •OH | Gas | 1.0089 ± 0.0007 | copernicus.org |

| Hydrogen Peroxide Oxidation | H₂O₂ | Aqueous | 1.0167 ± 0.0019 | copernicus.org |

| Ozone Oxidation | O₃ | Aqueous | 1.0167 ± 0.0019 | copernicus.org |

| Iron-Catalyzed Oxidation | Fe(III) | Aqueous | 0.9894 ± 0.0043 | copernicus.org |

Heterogeneous Chemistry and Surface Interactions

Heterogeneous chemistry involves chemical reactions that occur at the interface between two different phases, such as between a gas and a solid or a gas and a liquid. canterbury.ac.nz These processes are critically important in atmospheric science, where aerosol particles and cloud droplets provide vast surface areas for reactions to occur. The interaction of sulfur-containing radicals like this compound with these surfaces can significantly alter atmospheric composition.

The uptake of radical species by aerosols is a key aspect of heterogeneous atmospheric chemistry. For example, the reactive uptake of the hydroperoxyl radical (HO₂•), which is chemically related to HOSO•, has been studied on various surfaces. copernicus.org The uptake coefficient, γ, which represents the fraction of collisions with a surface that result in a reaction, varies depending on the surface composition. For HO₂•, γ is high on copper-doped aqueous surfaces but low on concentrated sulfuric acid. copernicus.org This highlights the importance of aerosol composition in determining the fate of atmospheric radicals.

The surface chemistry of sulfur compounds on mineral dust and metal oxide surfaces is also highly relevant. Studies on the interaction of sulfur and oxygen with iron surfaces have shown that oxygen can completely displace sulfide (B99878) films. scispace.comnasa.gov When sulfur dioxide (SO₂) adsorbs onto an iron surface, it does so molecularly. scispace.comnasa.gov These fundamental studies of sulfur-surface interactions are crucial for understanding catalyst poisoning and desulfurization processes, which have industrial as well as environmental implications. acs.org

A detailed density-functional theory study investigated the reactions of oxygen and water on the (100) surface of pyrite (FeS₂). nih.gov The study found that molecular oxygen dissociatively adsorbs, and in the presence of water, these species are easily converted to ferric-hydroxy (Fe³⁺-OH⁻) groups that cover the surface. nih.gov A mechanism for the complete oxidation of a surface sulfur atom to sulfate (SO₄²⁻) was identified, which involves successive reactions with O₂ and H₂O. nih.gov A recurring and crucial step in this surface mechanism is the role of surface O²⁻ and OH⁻ species acting as proton acceptors for incoming water molecules. nih.gov

Compound Index

Environmental and Atmospheric Implications of Hydroxythio Oxidanyl

Atmospheric Formation and Removal Processes

(Hydroxythio)oxidanyl is not emitted directly into the atmosphere but is formed through chemical reactions, primarily involving sulfur dioxide (SO₂). A key formation pathway involves the photoexcitation of SO₂ to its triplet state (³SO₂), which is reactive enough to abstract a hydrogen atom from water (H₂O). researchgate.netfigshare.com This reaction, which can occur in the gas phase or at the air-water interface, produces both a this compound radical and a hydroxyl radical (•OH). figshare.comacs.org

Formation Reaction: ³SO₂ + H₂O → this compound + •OH figshare.comacs.org

Once formed, the radical is subject to several rapid removal processes that dictate its atmospheric concentration and lifetime.

This compound contributes indirectly to the formation of photochemical smog and tropospheric ozone (O₃). Photochemical smog is characterized by high concentrations of O₃ and other oxidants, formed through complex reactions involving nitrogen oxides (NOx) and volatile organic compounds (VOCs) in the presence of sunlight. nih.gov The central species driving this chemistry is the hydroxyl radical (•OH). rsc.orgcopernicus.org

The this compound radical influences this cycle through its reaction with nitrogen dioxide (NO₂), a common air pollutant. Theoretical studies have shown that this reaction predominantly produces sulfur dioxide (SO₂) and nitrous acid (HONO). acs.org

Reaction with Nitrogen Dioxide: this compound + NO₂ → HONO + SO₂ (major products) acs.org

Nitrous acid (HONO) is highly photolabile, meaning it is easily broken down by sunlight to produce hydroxyl radicals. rsc.orgresearchgate.net This generation of •OH radicals can then initiate or enhance the oxidation of VOCs, leading to the cascade of reactions that produce peroxy radicals (RO₂) and ultimately increase the formation rate of tropospheric ozone. copernicus.orgcopernicus.org By providing a pathway to regenerate SO₂ and, more importantly, produce the •OH precursor HONO, the chemistry of this compound is linked to the mechanisms that sustain and exacerbate urban smog. sciencedaily.com

The atmospheric chemistry of this compound is intrinsically linked with other sulfur compounds, beginning with its primary formation from sulfur dioxide (SO₂). researchgate.net Beyond its formation, the radical participates in a critical oxidation sequence. The subsequent reaction of the hydroxysulfonyl radical (HOSO₂), a key product derived from this compound chemistry, with molecular oxygen (O₂) leads to the formation of sulfur trioxide (SO₃) and a hydroperoxyl radical (HO₂). aip.org

Key Oxidation Sequence:

SO₂ + •OH → HOSO₂ nih.gov

this compound + O₂ → HOSO₂ + O (theoretical pathway)

HOSO₂ + O₂ → SO₃ + HO₂ aip.org

This sequence is fundamental to the atmospheric oxidation of SO₂, converting it into the more highly oxidized SO₃. Sulfur trioxide is rapidly hydrated in the atmosphere to form sulfuric acid (H₂SO₄), a principal component of acid rain and a critical precursor for atmospheric aerosols. aip.org

Atmospheric aerosols, which have significant impacts on climate and air quality, can be formed through the process of nucleation, where low-volatility vapors condense to form new particles. epj-conferences.org The growth of these newly formed particles into larger aerosols also depends on the condensation of additional vapors.

The primary role of this compound in this context is as an essential intermediate in the production of sulfuric acid (H₂SO₄). aip.org Sulfuric acid has an extremely low vapor pressure, making it a key nucleating agent in the atmosphere. epj-conferences.org The gas-phase oxidation of SO₂ to H₂SO₄, which proceeds via the HOSO₂ radical, is a major source of the sulfuric acid that drives binary (H₂SO₄-H₂O) and ternary (e.g., H₂SO₄-H₂O-NH₃) nucleation events. epj-conferences.org

While this compound is a precursor, current research primarily points to sulfuric acid and highly oxygenated organic molecules (HOMs) as the direct drivers of new particle formation and initial growth. copernicus.orgcopernicus.org There is no clear evidence in the reviewed literature to suggest that the this compound radical itself directly participates in the nucleation step. Its contribution is as a transient species in the chemical pathway that generates the less volatile compounds required for particle formation.

The atmospheric lifetime of the this compound radical is extremely short due to its high reactivity. Several key reactions, or sink pathways, contribute to its rapid removal from the atmosphere.

Reaction with Molecular Oxygen (O₂): The reaction of this compound with O₂ is a barrierless reaction and is considered the most dominant oxidation path and primary sink for the radical in the atmosphere. This reaction is orders of magnitude faster than other known oxidation pathways, making it the key factor determining the radical's atmospheric lifetime.

Reaction with Nitrogen Dioxide (NO₂): As discussed, the reaction with NO₂ is another significant sink, leading to the formation of HONO and SO₂. acs.org

Photodissociation: this compound can absorb ultraviolet radiation, leading to its decomposition. The primary products of this photodissociation are the hydroxyl radical (•OH) and sulfur monoxide (SO). A minor channel can also produce a hydrogen atom (H) and sulfur dioxide (SO₂). researchgate.net

The table below summarizes the key atmospheric sink reactions for this compound.

| Reactant | Products | Significance | Citation |

|---|---|---|---|

| O₂ (Molecular Oxygen) | HOSO₂ + O | Considered the most dominant sink pathway, determining the radical's atmospheric lifetime. | |

| NO₂ (Nitrogen Dioxide) | HONO + SO₂ | Significant sink in polluted environments; links sulfur chemistry to NOx and smog formation. | acs.org |

| Sunlight (Photodissociation) | •OH + SO (major) H + SO₂ (minor) | Contributes to radical cycling in the atmosphere. | researchgate.net |

Potential Involvement in Aqueous-Phase Environmental Chemistry

While much of the research on this compound has focused on its gas-phase atmospheric reactions, studies have also investigated its behavior at the air-water interface, which is relevant for cloud and fog droplets. The formation of the radical from photo-excited SO₂ and water can occur at this interface. acs.org

Once present in an aqueous environment, the this compound radical exhibits profound chemical properties. First-principles simulations have revealed that it is an exceptionally strong acid. nih.govcsic.es With a calculated pKa of -1, it is comparable in strength to nitric acid and is expected to dissociate completely and spontaneously in water. nih.govcsic.es This high acidity suggests that its formation in atmospheric water droplets could be a direct and previously overlooked contributor to acid rain, independent of the subsequent formation of sulfuric acid. researchgate.net

Aqueous Dissociation: this compound(aq) → H⁺(aq) + SO₂⁻(aq)

Water remediation often relies on advanced oxidation processes (AOPs), which utilize highly reactive species like the hydroxyl radical (•OH) to break down organic and inorganic pollutants. nih.govresearchgate.netmdpi.comnih.gov These radicals are effective because they react non-selectively with a wide range of contaminants.

Despite the high reactivity of the this compound radical and its established presence in aqueous-phase chemistry, there is currently no specific research available in the scientific literature detailing its role or application in natural water remediation processes. The focus of remediation studies has been on the generation and application of other oxidants, primarily the hydroxyl radical. nih.govresearchgate.net Therefore, any potential contribution of this compound to the degradation of pollutants in natural water systems remains uninvestigated.

Interactions with Dissolved Organic Matter in Aquatic Systems

Direct research on the interactions between this compound and dissolved organic matter (DOM) in aquatic systems is not extensively documented in existing scientific literature. However, based on its known chemical properties and the behavior of analogous reactive species, we can infer its potential interactions.

Upon entering an aquatic environment, this compound, which is formed in the atmosphere, is expected to have a very short lifespan. csic.es Theoretical studies have shown that it is a strong acid, comparable in strength to nitric acid, and is expected to dissociate almost completely at the air-water interface. copernicus.org This rapid dissociation yields a proton (H⁺) and the dioxidosulfate(.-1) anion (HSO₂⁻).

The primary interaction with aquatic systems is therefore driven by its acidic nature, contributing to the acidification of water bodies, a process commonly associated with acid rain. pnas.org The direct reactivity of the undissociated HOSO radical with DOM is likely limited by its rapid dissociation.

However, it is well-established that other sulfur-based radicals, such as the sulfate (B86663) radical (SO₄•⁻), are highly reactive towards organic compounds. pnas.orgresearchgate.net These radicals can degrade a wide range of organic pollutants and natural organic matter. researchgate.netnih.gov While not directly equivalent, the study of sulfate radical reactions provides a potential, though speculative, model for how a sulfur-based radical like HOSO might interact with DOM if conditions allowed for its persistence. For instance, studies on the oxidation of hydrogen sulfide (B99878) (H₂S) by dissolved organic matter indicate that DOM can participate in redox reactions with sulfur compounds, leading to the formation of thiosulfate (B1220275) and the incorporation of sulfur into the organic matter itself. tulane.eduuni-muenster.de This suggests that if this compound were to react directly with DOM, it could potentially lead to the oxidation and structural alteration of the organic molecules.

Impact on Global Biogeochemical Cycles of Sulfur and Oxygen

The primary significance of this compound lies in its role as a transient intermediate in the global sulfur cycle. The cycle involves the transformation of sulfur compounds through various oxidation states and their movement between the atmosphere, oceans, and land. britannica.comwikipedia.org

The formation of this compound is a critical step in the atmospheric oxidation of sulfur dioxide (SO₂), which is released into the atmosphere from both natural sources, such as volcanic eruptions, and anthropogenic activities, primarily the burning of fossil fuels. libretexts.orglibretexts.orgpressbooks.pub In the atmosphere, SO₂ reacts with the hydroxyl radical (OH) to form the HOSO₂ radical, which is an isomer of this compound. pnas.orgcopernicus.org The HOSO radical itself can be formed from the reaction of electronically excited SO₂ with water. researchgate.net

SO₂ + OH → HOSO₂

HOSO₂ + O₂ → SO₃ + HO₂

SO₃ + H₂O → H₂SO₄

The deposition of sulfuric acid into aquatic and terrestrial ecosystems has profound effects, leading to acidification of lakes, streams, and soils. libretexts.org This acidification can harm aquatic life and affect the nutrient cycles. britannica.com

The impact of this compound on the global oxygen cycle is intrinsically linked to its role in the sulfur cycle. The oxidation of reduced sulfur compounds, starting with SO₂, consumes atmospheric oxidants, primarily the hydroxyl radical (OH) and molecular oxygen (O₂). msuniv.ac.inwiley.com The formation of sulfate (SO₄²⁻) represents a sink for atmospheric oxygen. While the quantities are small relative to the total atmospheric oxygen reservoir, these reactions are a significant part of the complex web of atmospheric chemistry that influences the planet's oxidative capacity. The production of hydroxyl radicals, which initiate the oxidation of SO₂, is itself dependent on photochemical reactions involving ozone and water vapor, further linking the sulfur and oxygen cycles. copernicus.org

The table below presents thermochemical data for key reactions involving the HOSO radical, illustrating its energetic role in the sulfur transformation pathway. nih.gov

| Reaction | Enthalpy Change (ΔH) in kcal/mol |

| H + SO₂ → HOSO | -38.6 |

| HOSO → OH + SO | 68.0 |

| HOSO + H → H₂ + SO₂ | -64.4 |

| OH + HOSO → SO₂ + H₂O | -80.1 |

Future Research Directions and Emerging Areas

Development of Novel Theoretical and Computational Methodologies

Theoretical chemistry is indispensable for characterizing transient species like the HOSO radical, which are challenging to study experimentally. Future research will focus on developing more sophisticated computational models to predict its properties with higher accuracy.

High-level ab initio quantum chemistry methods have been essential in determining the geometric and energetic properties of HOSO and its isomers. For instance, calculations have established that the HOSO radical exists in a stable planar structure. One of the primary challenges has been accurately describing the relative energies of the HOSO radical and its less stable isomer, the mercaptoperoxyl radical (HSO₂). Advanced computational approaches, such as multireference configuration interaction (MRCI) and coupled cluster methods with higher-order corrections, are being developed to provide a more precise picture of the potential energy surface governing the HOSO ↔ HSO₂ isomerization.

Future theoretical work will likely aim to:

Improve accuracy: Develop and apply novel basis sets and correlation methods to reduce the uncertainty in calculated properties like bond energies, vibrational frequencies, and electronic transition moments.

Dynamic simulations: Perform direct dynamics simulations to model the formation of HOSO from hydroxyl (OH) and sulfur monoxide (SO) reactants, providing a time-resolved view of the reaction mechanism.

Intersystem crossing: Investigate the probabilities of transitions between different electronic spin states (e.g., doublet and quartet states), which can significantly influence the radical's reactivity, particularly in its reaction with molecular oxygen.

Table 1: Calculated Molecular Properties of the HOSO Radical

| Property | Calculated Value | Method |

|---|---|---|

| H-O Bond Length | 0.966 Å | CCSD(T) |

| S-O (hydroxyl) Bond Length | 1.683 Å | CCSD(T) |

| S=O (terminal) Bond Length | 1.488 Å | CCSD(T) |

| H-O-S Bond Angle | 108.6° | CCSD(T) |

| O-S-O Bond Angle | 108.8° | CCSD(T) |

| Rotational Constants | A = 2.036 cm⁻¹, B = 0.252 cm⁻¹, C = 0.224 cm⁻¹ | MRCI |

This table presents a selection of theoretical data. Actual values may vary slightly depending on the specific computational method and basis set used.

Innovation in Advanced Experimental Techniques for In Situ Characterization

The direct detection and characterization of the HOSO radical are complicated by its high reactivity and low concentrations in most environments. Innovations in experimental techniques are crucial for validating theoretical predictions and providing benchmark data.

Laser-based methods have been the most successful for the in situ study of HOSO. Laser-induced fluorescence (LIF) has been used to probe the radical's electronic transitions, allowing for its unambiguous identification. Researchers have generated HOSO in the gas phase through the reaction of OH radicals with SO, and then used tunable lasers to excite the molecule and observe its subsequent fluorescent decay.

Future experimental advancements are expected in the following areas:

Time-resolved spectroscopy: Utilizing pump-probe techniques with femtosecond or picosecond lasers to monitor the formation and decay of HOSO in real-time. This can provide direct measurements of reaction rate constants.

Photoionization studies: Employing tunable vacuum ultraviolet (VUV) radiation from synchrotron sources or free-electron lasers coupled with mass spectrometry. This approach has been used to distinguish between HOSO and HSO₂ isomers based on their different ionization energies.

Cavity-enhanced spectroscopy: Using techniques like cavity ring-down spectroscopy (CRDS) to achieve very long effective pathlengths, thereby increasing the sensitivity for detecting the weak absorptions of low-concentration HOSO radicals.

Elucidation of Unexplored Reaction Pathways and Mechanistic Details

While the formation of HOSO from OH + SO is well-established, its subsequent reactions are a critical area of ongoing investigation. The reaction of HOSO with molecular oxygen (O₂) is considered the most important pathway for its removal in the atmosphere and is a key step in the chain of reactions that converts SO₂ to sulfuric acid (H₂SO₄).

The HOSO + O₂ reaction is complex, proceeding through an intermediate adduct (HOSO-O₂) and potentially leading to multiple product channels, including sulfur trioxide (SO₃) and the hydroperoxyl radical (HO₂). The branching ratios of these channels are sensitive to temperature and pressure, and their precise determination is a major goal of current research.

Future studies will focus on:

Rate constant determination: Performing experiments over a wider range of temperatures and pressures to provide accurate rate constants for the HOSO + O₂ reaction for use in atmospheric models.

Isomeric effects: Investigating the reactivity of the HSO₂ isomer, as any isomerization from HOSO to HSO₂ could open up different reaction pathways.

Reactions with other atmospheric species: Exploring the kinetics and mechanisms of HOSO reactions with other radicals and stable molecules present in the atmosphere, such as nitrogen oxides (NOx) and volatile organic compounds (VOCs).

Expansion into Interdisciplinary Studies in Astrochemistry and Combustion Processes

The significance of the HOSO radical extends beyond terrestrial atmospheric chemistry. Its fundamental nature makes it a potential, though yet undetected, species of interest in other complex chemical environments.

Astrochemistry: Sulfur-containing molecules are known to exist in the interstellar medium and in the atmospheres of planets and their moons. The same OH radicals that are abundant in Earth's atmosphere are also present in these environments. Therefore, the OH + SO reaction is a plausible pathway for HOSO formation in interstellar clouds or the atmosphere of celestial bodies like Venus, where sulfur oxides are plentiful. Future astrochemical models may incorporate HOSO pathways to better understand extraterrestrial sulfur cycles. Detection of this radical by radio telescopes would require precise laboratory measurements of its rotational transition frequencies.

Q & A

Basic Research Questions

Q. How can the molecular structure of (Hydroxythio)oxidanyl be determined experimentally, and what spectroscopic methods are most effective for its characterization?

- Methodological Answer : Utilize nuclear magnetic resonance (NMR) spectroscopy to analyze proton and carbon environments, focusing on the hydroxyl (-OH) and thio (-SH) groups. Infrared (IR) spectroscopy can identify functional groups via characteristic absorption bands (e.g., O-H stretching at ~3200–3600 cm⁻¹). For crystallographic confirmation, X-ray diffraction (XRD) is recommended to resolve bond lengths and angles, particularly the S-O bond dynamics. Cross-validate results with computational models (e.g., density functional theory) to ensure consistency .

Q. What synthetic routes are optimal for producing high-purity this compound, and how can reaction conditions be optimized to minimize byproducts?

- Methodological Answer : Design a stepwise synthesis using thiol-protection strategies to prevent undesired oxidation. For example:

React thiourea with hydroxylamine under controlled pH (4–6) to form the intermediate.

Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the target compound.

Monitor reaction progress using thin-layer chromatography (TLC) and optimize temperature (25–40°C) and solvent polarity to reduce side reactions. Include mass spectrometry (MS) for purity assessment .

Advanced Research Questions

Q. How can molecular docking studies (e.g., AutoDock Vina) be applied to predict the interaction of this compound with biological targets, and what parameters are critical for accurate binding mode predictions?

- Methodological Answer :

- Protocol : Prepare the ligand (this compound) and receptor (target protein) files using AutoDockTools. Assign partial charges and optimize hydrogen bonding.

- Grid Setup : Define a 20 Å × 20 Å × 20 Å grid box centered on the active site.

- Scoring Function : Use the Vina scoring function with exhaustiveness = 8 for thorough sampling.

- Validation : Cross-dock with known ligands to assess pose reproducibility. Analyze root-mean-square deviation (RMSD) values; values <2.0 Å indicate reliable predictions. Parallel molecular dynamics (MD) simulations (e.g., GROMACS) can refine binding stability .

Q. How should researchers resolve contradictions between experimental data (e.g., kinetic studies) and computational predictions for this compound’s reactivity?

- Methodological Answer :

Error Analysis : Quantify experimental uncertainties (e.g., ±5% for rate constants) and compare with computational error margins (e.g., DFT functional limitations).

Sensitivity Testing : Vary parameters in computational models (e.g., solvent dielectric constant, basis set size) to identify sensitivity to assumptions.

Validation : Replicate experiments under controlled conditions (e.g., inert atmosphere) to exclude environmental interference. Use statistical tools (e.g., Student’s t-test) to assess significance of discrepancies .

Q. What methodologies are recommended for analyzing the thermodynamic stability of this compound in aqueous environments, and how can entropy/enthalpy contributions be quantified?

- Methodological Answer :

- Calorimetry : Perform isothermal titration calorimetry (ITC) to measure enthalpy changes (ΔH) during ligand binding or solvation.

- Computational Analysis : Calculate Gibbs free energy (ΔG) via free-energy perturbation (FEP) or thermodynamic integration (TI) using MD simulations.

- Error Mitigation : Conduct replicate experiments to account for instrumental drift. Report results with 95% confidence intervals and compare with literature data for analogous compounds .

Data Management & Reproducibility

Q. How should raw and processed data from this compound studies be documented to ensure reproducibility?

- Methodological Answer :

- Raw Data : Archive in supplemental materials with metadata (e.g., instrument settings, calibration dates).

- Processed Data : Use standardized formats (e.g., .csv for tables, .svg for graphs) and include error bars, statistical tests (e.g., ANOVA), and normalization steps.

- Code Sharing : Provide scripts for computational analyses (e.g., Python/R for statistical models) on platforms like GitHub. Reference FAIR (Findable, Accessible, Interoperable, Reusable) principles for data stewardship .

Critical Evaluation & Limitations

Q. What are the limitations of current computational models in predicting the redox behavior of this compound, and how can these be addressed in future studies?

- Methodological Answer :

- Known Limitations : DFT often underestimates redox potentials due to approximations in exchange-correlation functionals.

- Mitigation Strategies : Combine hybrid functionals (e.g., B3LYP-D3) with implicit solvent models (e.g., SMD) for improved accuracy. Validate against experimental cyclic voltammetry data, ensuring scan rates (e.g., 100 mV/s) are compatible with reaction kinetics. Report mean absolute errors (MAE) across multiple computational methods .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.